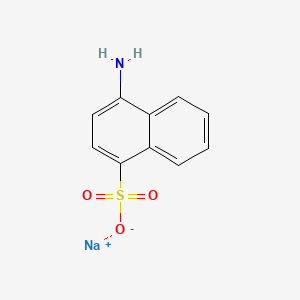
Unii-3X9anz6gzq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-3X9anz6gzq is a natural product found in Cannabis sativa with data available.
Applications De Recherche Scientifique
Liquid-Phase Syntheses of Inorganic Nanoparticles
Recent advancements in chemical research have shown significant interest in the development of novel materials, with particular emphasis on the electronics industry. The evolution of materials like semiconductors has led to technological leaps from vacuum tubes to chips, highlighting the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Wireless LAN Applications
A study demonstrated a dual-band front-end with two gain modes operating at the 2.4 Industrial Scientific and Medical (ISM) band and the 5.15-GHz Unlicensed National Information Infrastructure (UNII) band. This advancement is crucial in the field of wireless communication and is a good example of practical application of scientific research (Li, Quintal, & Kenneth, 2004).
Educational Programs for Translating Research into Innovations
The translation of basic scientific research into practical innovations has been a critical aspect of human development. Institutions like the National Collegiate Inventors and Innovators Alliance (NCIIA) are focusing on experiential learning in STEM to transform scientific research into viable businesses, demonstrating the application of research in entrepreneurship and innovation (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Environmental Modeling
In the field of environmental science, the development of collaborative working environments for large scientific applications like the Unified Air Pollution Model (UNI-DEM) exemplifies the application of scientific research in environmental modeling and management (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Transformation of Scientific and Technical Achievements
Universities play a pivotal role in the transformation of scientific and technical achievements into industrial applications. This process is fundamental in linking basic research with national economic construction, showcasing the application of scientific research in industrialization and technology transfer (Xian-guo, 2004).
Propriétés
Numéro CAS |
19825-73-1 |
|---|---|
Nom du produit |
Unii-3X9anz6gzq |
Formule moléculaire |
C₁₇H₁₈O₂ |
Poids moléculaire |
254.32 |
Synonymes |
3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)






